

1H-imidazol-2-ylmethanol Hydrochloride molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-imidazol-2-ylmethanol*
Hydrochloride

Cat. No.: B038173

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **1H-imidazol-2-ylmethanol Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for **1H-imidazol-2-ylmethanol Hydrochloride**. The information is curated for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

1H-imidazol-2-ylmethanol Hydrochloride is a heterocyclic compound featuring an imidazole ring substituted with a hydroxymethyl group at the C2 position. It is supplied as a hydrochloride salt.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1H-imidazol-2-ylmethanol;hydrochloride[1]
CAS Number	116177-22-1[1]
Molecular Formula	C ₄ H ₇ CIN ₂ O[1]
SMILES	C1=CN=C(N1)CO.Cl[1]
InChI Key	FEORNCWZOSTSRO-UHFFFAOYSA-N[1]
MDL Number	MFCD03659700[1]

| PubChem CID | 2776278[1] |

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	134.56 g/mol [1]
Physical State	White to off-white crystalline solid
Melting Point	118-120 °C

| Solubility | Soluble in polar solvents like water and methanol |

Molecular Structure

The core of the molecule is a planar, five-membered aromatic imidazole ring. A hydroxymethyl (-CH₂OH) group is attached to the carbon atom between the two nitrogen atoms (C2). The hydrochloride salt forms by the protonation of one of the basic nitrogen atoms of the imidazole ring by hydrochloric acid.

Caption: 2D structure of **1H-imidazol-2-ylmethanol Hydrochloride**.

Spectroscopic Data (Predicted)

While dedicated experimental spectra for **1H-imidazol-2-ylmethanol Hydrochloride** are not readily available in public databases, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted ^1H NMR and ^{13}C NMR Chemical Shifts (in D_2O)

Atom Assignment	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
-CH ₂ OH	~4.7	~57
C4-H, C5-H	~7.2 (singlet, 2H)	~123
C2	-	~148

| -OH, -NH | Variable, exchanges with D_2O | - |

Note: Predictions are based on the analysis of structurally similar imidazole derivatives. Actual experimental values may vary.

Experimental Protocols

A specific, peer-reviewed synthesis protocol for **1H-imidazol-2-ylmethanol Hydrochloride** is not widely published. However, a viable synthetic route can be designed based on established methods for the formylation of imidazoles followed by reduction.[\[2\]](#)[\[3\]](#)[\[4\]](#)

A. Synthesis of 1H-imidazole-2-carbaldehyde (Intermediate)

This step involves the formylation of the C2 position of the imidazole ring. A common and effective method is the Vilsmeier-Haack reaction.

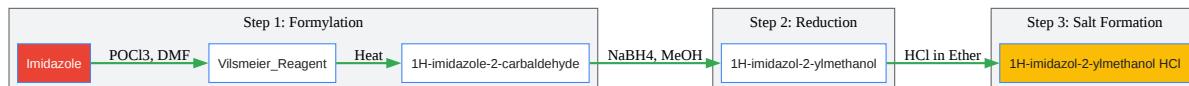
- Materials: 1H-imidazole, Phosphorus oxychloride (POCl_3), N,N-Dimethylformamide (DMF, anhydrous), Sodium acetate, Diethyl ether.
- Protocol:
 - In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.

- Slowly add POCl_3 (1.1 equivalents) dropwise to the stirred DMF to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.
- Prepare a solution of 1H-imidazole (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
- Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).
- Cool the mixture to 0 °C and neutralize by the slow addition of a saturated aqueous solution of sodium acetate.
- Extract the product into diethyl ether (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield crude 1H-imidazole-2-carbaldehyde.
- Purify the intermediate by column chromatography on silica gel if necessary.

B. Synthesis of 1H-imidazol-2-ylmethanol

This step involves the reduction of the aldehyde group to a primary alcohol.

- Materials: 1H-imidazole-2-carbaldehyde, Methanol, Sodium borohydride (NaBH_4), Deionized water, Ethyl acetate.
- Protocol:
 - Dissolve the crude 1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.


- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
- Quench the reaction by the slow, careful addition of deionized water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x volume).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate to yield 1H-imidazol-2-ylmethanol.

C. Formation of 1H-imidazol-2-ylmethanol Hydrochloride

- Materials: 1H-imidazol-2-ylmethanol, Diethyl ether (anhydrous), Hydrochloric acid solution (e.g., 2M in diethyl ether).
- Protocol:
 - Dissolve the purified 1H-imidazol-2-ylmethanol in a minimal amount of anhydrous diethyl ether.
 - Cool the solution in an ice bath.
 - Slowly add a solution of hydrochloric acid in diethyl ether (1.0 equivalent) dropwise with stirring.
 - The hydrochloride salt will precipitate out of the solution.
 - Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Synthetic Workflow Diagram

The logical progression of the synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for 1H-imidazol-2-ylmethanol HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Imidazol-2-ylmethanol hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1H-imidazol-2-ylmethanol Hydrochloride molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b038173#1h-imidazol-2-ylmethanol-hydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com